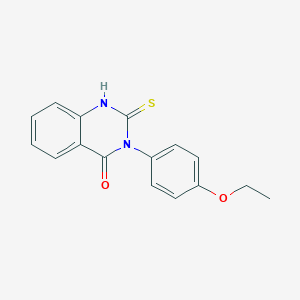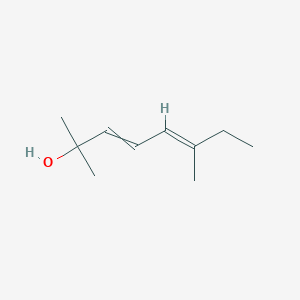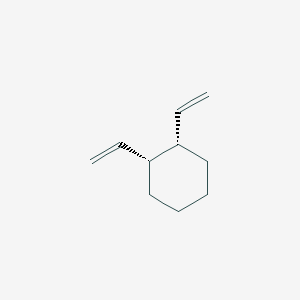
cis-1,2-Divinylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1,2-divinylcyclohexane (CDVC) is a chemical compound that belongs to the family of vinylcyclohexane derivatives. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. CDVC has been the subject of numerous scientific studies due to its potential application in the field of organic synthesis and as a starting material for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of cis-1,2-Divinylcyclohexane is not well understood. However, it is believed to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
Cis-1,2-Divinylcyclohexane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that cis-1,2-Divinylcyclohexane can inhibit the growth of cancer cells and induce apoptosis. cis-1,2-Divinylcyclohexane has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-1,2-Divinylcyclohexane has several advantages as a reagent in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. However, cis-1,2-Divinylcyclohexane has some limitations, such as its low reactivity towards some nucleophiles and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on cis-1,2-Divinylcyclohexane. One area of research is the development of new synthetic methods for cis-1,2-Divinylcyclohexane and its derivatives. Another area of research is the investigation of the mechanism of action of cis-1,2-Divinylcyclohexane and its potential application in the treatment of various diseases. Additionally, further studies are needed to evaluate the toxicity of cis-1,2-Divinylcyclohexane and its derivatives in vivo.
Synthesemethoden
Cis-1,2-Divinylcyclohexane can be synthesized through a variety of methods. One of the most common methods involves the reaction of cyclohexanone with divinylketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a Michael addition followed by an elimination reaction to yield cis-1,2-Divinylcyclohexane as the final product.
Wissenschaftliche Forschungsanwendungen
Cis-1,2-Divinylcyclohexane has been widely used in scientific research due to its potential application in the field of organic synthesis. It has been used as a starting material for the synthesis of various compounds such as cyclohexene derivatives, dihydrofuran derivatives, and cyclohexadiene derivatives. cis-1,2-Divinylcyclohexane has also been used as a reagent in the synthesis of natural products such as alkaloids and terpenes.
Eigenschaften
CAS-Nummer |
1004-84-8 |
|---|---|
Produktname |
cis-1,2-Divinylcyclohexane |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1S,2R)-1,2-bis(ethenyl)cyclohexane |
InChI |
InChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4,9-10H,1-2,5-8H2/t9-,10+ |
InChI-Schlüssel |
ARKHCBWJALMQJO-AOOOYVTPSA-N |
Isomerische SMILES |
C=C[C@H]1CCCC[C@H]1C=C |
SMILES |
C=CC1CCCCC1C=C |
Kanonische SMILES |
C=CC1CCCCC1C=C |
Andere CAS-Nummern |
7623-24-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



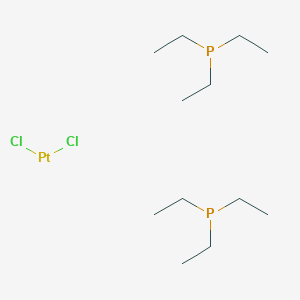
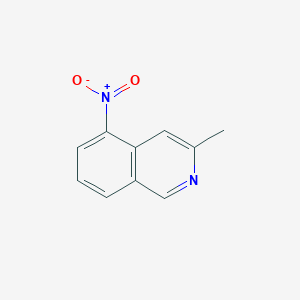
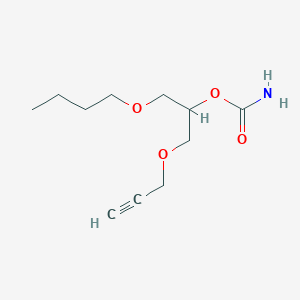
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
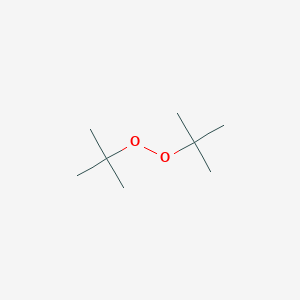
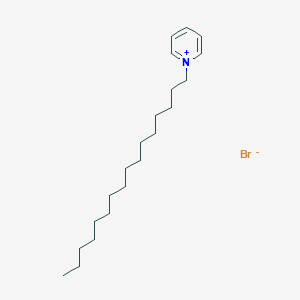
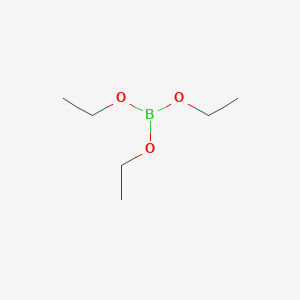
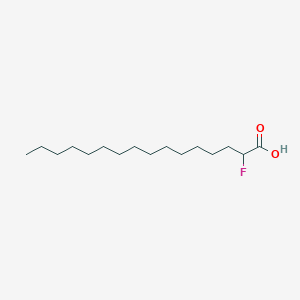
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
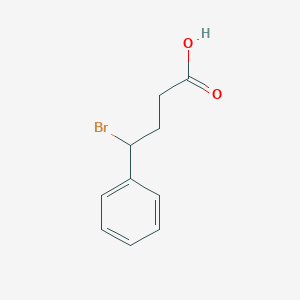
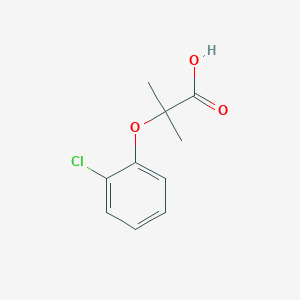
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
